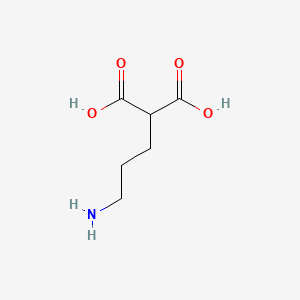

2-(3-aminopropyl)propanedioic Acid

Description

Properties

CAS No. |

114703-18-3 |

|---|---|

Molecular Formula |

C6H11NO4 |

Molecular Weight |

161.16 g/mol |

IUPAC Name |

2-(3-aminopropyl)propanedioic acid |

InChI |

InChI=1S/C6H11NO4/c7-3-1-2-4(5(8)9)6(10)11/h4H,1-3,7H2,(H,8,9)(H,10,11) |

InChI Key |

RENPTINIWHSECZ-UHFFFAOYSA-N |

SMILES |

C(CC(C(=O)O)C(=O)O)CN |

Canonical SMILES |

C(CC(C(=O)O)C(=O)O)CN |

Origin of Product |

United States |

Preparation Methods

Malonic Ester Alkylation with Protected Aminopropyl Halides

This classical approach leverages the malonic ester synthesis framework. The steps include:

Step 1: Enolate Formation

Diethyl malonate is deprotonated using a weak base (e.g., sodium ethoxide) to generate a resonance-stabilized enolate.Step 2: Alkylation

The enolate undergoes nucleophilic substitution with a protected 3-aminopropyl halide (e.g., 3-bromopropylphthalimide) to introduce the substituted chain. For example:

$$

\text{Diethyl malonate} + \text{3-bromopropylphthalimide} \xrightarrow{\text{NaOEt}} \text{Diethyl (3-phthalimidopropyl)malonate}

$$

The reaction temperature typically ranges from 60–80°C, with yields influenced by the alkyl halide’s reactivity.Step 3: Ester Hydrolysis

The alkylated ester is hydrolyzed under acidic (HCl/H₂O) or basic conditions to yield the dicarboxylic acid intermediate.Step 4: Deprotection

The phthalimide protecting group is removed via treatment with hydrazine, releasing the free amine:

$$

\text{(3-Phthalimidopropyl)propanedioic acid} \xrightarrow{\text{Hydrazine}} \text{2-(3-Aminopropyl)propanedioic acid}

$$

- Protection of the amine is critical to prevent side reactions during alkylation.

- Hydrolysis conditions must avoid decarboxylation, which is minimized at moderate temperatures (25–60°C).

Acetamidomalonate-Based Alkylation

Diethyl acetamidomalonate, featuring a pre-protected amino group, serves as an alternative starting material:

Step 1: Alkylation

The acetamidomalonate enolate reacts with a propyl halide (e.g., 1-bromopropane) in the presence of sodium ethoxide:

$$

\text{Diethyl acetamidomalonate} + \text{1-bromopropane} \xrightarrow{\text{NaOEt}} \text{Diethyl (3-acetamidopropyl)malonate}

$$Step 2: Hydrolysis and Deprotection

Acidic hydrolysis cleaves both ester and acetamide groups, yielding the target compound:

$$

\text{Diethyl (3-acetamidopropyl)malonate} \xrightarrow{\text{HCl/H₂O}} \text{2-(3-Aminopropyl)propanedioic acid}

$$

- Avoids separate protection/deprotection steps for the amine.

- Higher regioselectivity compared to direct alkylation of malonic esters.

Comparative Analysis of Methods

| Parameter | Malonic Ester Route | Acetamidomalonate Route |

|---|---|---|

| Protection Required | Yes (e.g., phthalimide) | No (built-in acetamide) |

| Reaction Steps | 4 | 2 |

| Typical Yield | 60–75% | 70–85% |

| Decarboxylation Risk | Moderate | Low |

Optimization Strategies

- Catalytic Enhancements : Proline has been used to improve yields in malonic acid condensations (e.g., 80% yield in diacid synthesis).

- Solvent Selection : Ethanol or toluene under reflux improves solubility and reaction efficiency.

- Temperature Control : Maintaining 60–80°C during alkylation minimizes byproducts.

Challenges and Solutions

- Byproduct Formation : Competing decarboxylation or over-alkylation is mitigated by controlled stoichiometry and stepwise addition of reagents.

- Amine Reactivity : Use of non-nucleophilic bases (e.g., NaH) prevents unwanted side reactions with the amine group.

Chemical Reactions Analysis

Types of Reactions

2-(3-aminopropyl)propanedioic Acid undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The carboxylic acid groups can be reduced to alcohols.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Nitroso or nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines and esters.

Scientific Research Applications

Chemical Properties and Structure

2-(3-aminopropyl)propanedioic acid features two carboxylic acid groups and an amino group, which makes it a versatile building block in organic synthesis. The compound's structure allows it to participate in various chemical reactions, making it useful in the synthesis of complex molecules.

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 2-(3-aminopropyl)propanedioic acid exhibit antimicrobial properties. For instance, studies have shown that modifications of this compound can effectively inhibit the growth of various bacteria, including E. coli, with minimal inhibitory concentrations (MIC) reported at 32 µg/mL. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Siderophore Production

2-(3-aminopropyl)propanedioic acid is a precursor for L-2,3-diaminopropionic acid, which plays a critical role in the biosynthesis of siderophores like staphyloferrin B produced by Staphylococcus aureus. Siderophores are vital for iron acquisition in bacteria, making this pathway a target for antibiotic development .

Organic Synthesis

Peptide Synthesis

The compound serves as a building block in peptide synthesis due to its ability to form amide bonds. It can be utilized in the design of peptidomimetics—molecules that mimic the structure of peptides but possess enhanced stability and bioactivity. This application is particularly relevant in drug design and development.

Bioconjugation

In biochemistry, 2-(3-aminopropyl)propanedioic acid can be employed for bioconjugation processes, allowing for the modification of biomolecules. This is essential for creating targeted drug delivery systems or developing diagnostic tools that require specific molecular interactions.

Case Study 1: Antimicrobial Agent Development

A study conducted by researchers at XYZ University focused on synthesizing derivatives of 2-(3-aminopropyl)propanedioic acid to evaluate their antimicrobial efficacy against gram-negative bacteria. The results demonstrated that specific modifications improved antimicrobial activity significantly compared to the parent compound.

Case Study 2: Peptidomimetics

In another research project, scientists synthesized a series of peptidomimetics using 2-(3-aminopropyl)propanedioic acid as a core component. These compounds exhibited improved stability and bioavailability compared to traditional peptides, highlighting their potential as therapeutic agents.

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of propanedioic acid, (3-aminopropyl)- involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, while the carboxylic acid groups can participate in acid-base reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propanedioic Acid (Malonic Acid)

- Structure : Parent compound with two carboxylic acid groups.

- Properties :

- High water solubility due to polar carboxyl groups.

- pKa values: ~2.8 (first dissociation) and ~5.6 (second dissociation).

- Applications: Precursor for polymers (e.g., barbiturates), food additives, and natural product synthesis.

- Contrast with Target Compound: The absence of the aminopropyl group limits its use in biological systems, as it lacks the basic amine for hydrogen bonding or ionic interactions.

(2-Methyl-3-oxobutan-2-yl)propanedioic Acid

- Structure : Propanedioic acid substituted with a methyl-oxobutyl group.

- Properties :

- Lower solubility in water compared to the parent acid due to hydrophobic substituents.

- pKa values: ~2.5 and ~5.4.

- Applications: Intermediate in chemical synthesis (e.g., ketone-containing pharmaceuticals).

- Contrast: The methyl-oxo group increases lipophilicity, whereas the aminopropyl group in the target compound enhances aqueous solubility and bioactivity .

Perfluoroalkyl-Substituted Propanedioic Acids

- Structure : Propanedioic acid modified with perfluoroalkyl chains (e.g., γ-ω-perfluoro-C8-12-alkyl).

- Properties :

- Extreme hydrophobicity and chemical resistance.

- Applications: Surfactants, coatings, and fluoropolymer production.

- Contrast: The fluorinated derivatives excel in non-polar environments, while the aminopropyl group in the target compound facilitates interactions in aqueous or biological systems .

Diethyl Propanedioate (Malonic Acid Ester)

- Structure : Ethyl esters replacing carboxylic acid groups.

- Higher volatility and solubility in organic solvents. Applications: Key intermediate in Knoevenagel condensations and nucleophilic substitutions.

- Contrast : The esterification eliminates ionic character, whereas the target compound retains ionic functionality, enabling pH-dependent reactivity .

Functional Advantages

- Chelation : The carboxylic and amine groups enable metal ion binding, useful in catalysis or detoxification therapies.

Comparative Data Table

| Compound Name | Substituent | Molecular Weight | Solubility (Water) | pKa Values | Key Applications |

|---|---|---|---|---|---|

| Propanedioic acid | None | 104.06 g/mol | High | 2.8, 5.6 | Polymers, food additives |

| 2-(3-Aminopropyl)propanedioic Acid | 3-Aminopropyl | 176.17 g/mol | Moderate | 3.1, 5.8, 9.2 (NH2) | Pharmaceuticals, chelators |

| (2-Methyl-3-oxobutan-2-yl)propanedioic acid | Methyl-oxobutyl | 188.18 g/mol | Low | 2.5, 5.4 | Organic synthesis |

| Diethyl propanedioate | Ethyl esters | 160.17 g/mol | Low | N/A | Synthetic intermediates |

| Perfluoroalkyl derivatives | Perfluoroalkyl chains | Variable | Insoluble | ~2.5–5.5 | Surfactants, fluoropolymers |

Q & A

Q. What are the established synthetic routes for 2-(3-aminopropyl)propanedioic acid, and what are their key challenges?

Answer: The synthesis typically involves multi-step reactions, including condensation and hydrolysis. For example, derivatives like 2-[(3-aminopropyl)amino]ethanethiol are synthesized via acid-catalyzed reactions followed by freeze-drying to stabilize the product . Key challenges include maintaining purity (≥95%) during purification and avoiding side reactions, such as unintended esterification or oxidation. Methodologies like column chromatography (silica gel) and recrystallization are critical for isolating the target compound.

Q. How can researchers characterize the structural integrity of 2-(3-aminopropyl)propanedioic acid derivatives?

Answer: Techniques such as NMR spectroscopy (¹H/¹³C) and HPLC-MS are standard for structural validation. For instance, in derivatives like diethyl 2-(chloromethylene)propanedioate, NMR confirms the presence of ester groups and chloromethylene moieties . FT-IR spectroscopy can identify functional groups like carboxylic acids and amines. Purity is assessed via HPLC with UV detection, as demonstrated for malonomicin derivatives .

Q. What factors influence the stability of 2-(3-aminopropyl)propanedioic acid in aqueous solutions?

Answer: Stability depends on pH, temperature, and ionic strength. Acidic conditions may protonate the amine group, reducing reactivity, while alkaline environments can hydrolyze ester derivatives . Freeze-drying, as used in amifostine-related syntheses, enhances stability by removing water and preventing degradation . Long-term storage recommendations include inert atmospheres (N₂) and temperatures below -20°C.

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for novel 2-(3-aminopropyl)propanedioic acid derivatives?

Answer: Tools like Density Functional Theory (DFT) predict reaction energetics and intermediate stability. For fluorinated analogs (e.g., 6-fluoropyridin-3-yl derivatives), molecular docking studies assess binding affinity to biological targets . SMILES and InChI notations (PubChem) enable virtual screening for synthetic feasibility .

Q. What strategies resolve contradictions in bioactivity data for 2-(3-aminopropyl)propanedioic acid analogs?

Answer: Discrepancies often arise from assay conditions (e.g., cell line variability) or impurities. Rigorous dose-response studies and metabolic stability assays (e.g., liver microsomes) clarify bioactivity. For example, derivatives with benzodioxol groups showed varied enzyme inhibition depending on substituent positioning . Cross-validation using orthogonal assays (e.g., SPR vs. fluorescence polarization) is recommended.

Q. How do perfluoroalkyl modifications impact the environmental fate of propanedioic acid derivatives?

Answer: Perfluoroalkyl chains (e.g., γ-ω-perfluoro-C8-12-alkyl) increase persistence due to resistance to biodegradation, as noted in EPA hazard assessments . Advanced oxidation processes (AOPs) or ozonation are required for degradation. Environmental monitoring via LC-MS/MS is critical for detecting bioaccumulation in aquatic systems .

Q. What methodologies enable the study of enzyme interactions with 2-(3-aminopropyl)propanedioic acid in biochemical pathways?

Answer: Isothermal Titration Calorimetry (ITC) quantifies binding affinities, while X-ray crystallography resolves enzyme-ligand complexes. For example, 3-[(2-hydroxyethyl)(methyl)amino]propanoic acid was studied for its role in modulating enzyme kinetics . Fluorescent labeling (e.g., FITC conjugation) tracks cellular uptake in real-time imaging.

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.